1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride

Organic Synthesis Pharmaceutical Intermediates Salt Selection

Researchers requiring reproducible multi-step synthesis often face variability from free base hygroscopicity and inconsistent weighing. This 97% pure hydrochloride salt directly addresses those pain points: • Non-volatile crystalline solid ensures precise stoichiometry on automated platforms and manual balances. • Enhanced aqueous solubility versus the free base (XLogP3-AA 1.9) enables reactions in polar media and direct biological assay dosing. • 4-Methyl substituent provides a steric/electronic probe for SAR exploration; consistent 97% purity minimizes byproduct formation.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1430839-74-9
Cat. No. B1378045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
CAS1430839-74-9
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC1CN(CC1=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO.ClH/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11;/h2-6,10H,7-9H2,1H3;1H
InChIKeyMAVGWUUVLONCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride Procurement Overview


1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride (CAS 1430839-74-9) is a hydrochloride salt of a substituted pyrrolidin-3-one derivative. It is a versatile chemical intermediate characterized by a pyrrolidinone core bearing a benzyl group on the nitrogen and a methyl group at the 4-position [1]. The compound is primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry and pharmaceutical research . This specific hydrochloride salt form is a solid with a molecular formula of C12H16ClNO and a molecular weight of 225.71 g/mol .

Salt form: Hydrochloride solid enables direct weighing and long-term storage.
Purity: High reported purity supports multi-step synthesis with reduced byproduct risk.
Role: Pyrrolidinone building block for medicinal chemistry and SAR exploration.

1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride Key Differentiators


Substituting 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride (CAS 1430839-74-9) with a generic alternative is scientifically risky due to significant differences in physical form, stability, and solubility that directly impact experimental reproducibility and synthetic workflow efficiency. The hydrochloride salt offers enhanced aqueous solubility and solid-state stability compared to the free base (CAS 69079-25-0), which is a key factor in many reaction and formulation protocols . Furthermore, the presence of the 4-methyl substituent distinguishes this compound from simpler 1-benzylpyrrolidin-3-one analogs, which may exhibit different steric and electronic properties that alter reactivity and biological interactions [1]. The evidence below quantifies these critical differences, demonstrating why this specific form is not interchangeable with other in-class compounds.

This Product
1-Benzyl-4-methyl-pyrrolidin-3-one HCl
Free Base (CAS 69079-25-0)
Liquid state and volatility may complicate handling and accurate stoichiometry; salt form provides solid-state convenience.
This Product
Contains 4-methyl substituent
1-Benzylpyrrolidin-3-one (CAS 775-16-6)
Lacks 4-methyl group; steric and electronic differences may alter reactivity and binding, limiting direct replacement.

1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride Selection Evidence


Solid Salt vs. Free Base Stability

The hydrochloride salt (CAS 1430839-74-9) is a solid at room temperature, offering superior handling and long-term storage stability compared to the free base (CAS 69079-25-0), which is a liquid. The free base has a reported boiling point of 104-107 °C at 0.6 Torr , indicating its volatile nature, while the hydrochloride salt is a non-volatile solid .

Physical State & Stability
Head-to-head
HCl salt: solid, stored sealed at 2–8°C. Free base: liquid, bp 104–107°C at 0.6 Torr.
Solid form simplifies handling and reduces volatility losses.
Storage recommendation supports lot consistency.
Organic Synthesis Pharmaceutical Intermediates Salt Selection

Aqueous Solubility Enhancement

The hydrochloride salt is expected to exhibit significantly greater solubility in water and polar organic solvents compared to the free base, which is a common property of amine hydrochloride salts . The free base (CAS 69079-25-0) has a predicted LogP (XLogP3-AA) value of 1.9 [1], indicating moderate lipophilicity. While quantitative solubility data for the hydrochloride salt is not directly available, its ionic nature implies a much lower LogP and higher aqueous solubility, facilitating its use in aqueous reaction conditions or biological assays.

Aqueous Solubility Context
Class-level
Free base XLogP3-AA = 1.9; HCl salt expected higher water solubility due to ionic character.
Ionic salt form may improve compatibility with aqueous and biological systems.
No direct solubility data; inferred from amine salt class.
Medicinal Chemistry Formulation Science Solubility Enhancement

Vendor Purity Specifications

Multiple reputable vendors consistently offer the hydrochloride salt with a high purity of 97% , ensuring reliable and consistent performance in synthesis. This high purity standard reduces the risk of side reactions and simplifies purification steps. While the free base is also available with high purity (e.g., 95% from Leyan ), the consistent 97% specification for the salt form across multiple suppliers provides a reliable benchmark for procurement.

Purity Specification
Cross-study comparable
97% purity consistently reported across multiple vendors.
Consistent high purity may reduce side reactions and simplify purification.
Vendor QC specifications; verify lot CoA.
Chemical Procurement Quality Control Synthetic Chemistry

4-Methyl Substitution

The presence of a methyl group at the 4-position of the pyrrolidinone ring distinguishes this compound from unsubstituted analogs like 1-benzylpyrrolidin-3-one (CAS 775-16-6). This structural feature introduces steric hindrance and alters the electronic environment of the molecule, which can significantly impact its reactivity in chemical transformations and its binding affinity to biological targets. While direct comparative biological data for this specific compound is not publicly available, the structural difference is a fundamental consideration in medicinal chemistry where SAR (Structure-Activity Relationship) is paramount [1].

4-Methyl Substitution
Class-level
This compound carries a 4-methyl group; 1-benzylpyrrolidin-3-one lacks this substituent.
Substitution may influence steric/electronic properties relevant to SAR studies.
No direct comparative biological data available.
Structure-Activity Relationship Medicinal Chemistry Chemical Biology

1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride Application Scenarios


High-Purity Intermediate Synthesis

The consistent 97% purity specification of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride (CAS 1430839-74-9) from multiple vendors makes it an ideal starting material for multi-step synthetic sequences in medicinal chemistry . Its high purity reduces the risk of byproduct formation and simplifies purification, which is particularly valuable when synthesizing complex drug candidates where yield and purity are critical.

Non-Volatile Solid Handling

The solid-state nature of the hydrochloride salt offers significant practical advantages over the liquid free base (CAS 69079-25-0) in automated synthesis platforms and manual bench work . Its non-volatility ensures accurate weighing and minimizes loss during handling, which is essential for precise stoichiometry and reproducible results in small-scale reactions.

Aqueous and Biological Assays

The hydrochloride salt form is expected to exhibit enhanced solubility in water and polar solvents compared to the more lipophilic free base (XLogP3-AA = 1.9) [1]. This property makes it a superior choice for reactions conducted in aqueous media or for direct use in biological assays where high solubility is a prerequisite for accurate dosing and effective target engagement.

SAR Studies in Drug Discovery

The presence of the 4-methyl substituent on the pyrrolidinone ring distinguishes this compound from simpler analogs [2]. Researchers can use this compound to probe the steric and electronic effects of the 4-position in target binding, making it a valuable tool for optimizing lead compounds in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Intermediate Synthesis
Reported purity specification
Lot-to-lot consistency and byproduct profile
Solid-Phase Handling
Non-volatile solid salt form
Weighing accuracy and storage stability
Aqueous/Biological Assays
Salt-form solubility context
Compatibility screening in aqueous media
SAR Exploration
4-Methyl steric/electronic profile
Structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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